Ethyl 6-methoxyquinoline-4-carboxylate
Description
Significance of Quinoline (B57606) Carboxylate Architectures in Contemporary Chemical Research
The quinoline ring system, a heterocyclic aromatic compound, is a foundational scaffold in medicinal chemistry and materials science. ontosight.ainih.gov When functionalized with a carboxylate group, these structures, known as quinoline carboxylates, exhibit a remarkable breadth of biological activities. ontosight.ai This has made them a focal point of intensive research. orientjchem.org Quinoline derivatives are integral to a wide array of pharmaceuticals, demonstrating properties that include anticancer, antimalarial, antibacterial, and anti-inflammatory activities. orientjchem.orgrsc.org The versatility of the quinoline nucleus allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of these molecules. orientjchem.org Specifically, the presence and position of the carboxylate group can be crucial for a compound's mechanism of action, often facilitating interactions with biological targets like enzymes and receptors. acs.org Consequently, the synthesis and study of novel quinoline carboxylate derivatives remain a vibrant and critical area of contemporary chemical research, driving the discovery of new therapeutic agents. researchgate.net
Overview of Ethyl 6-Methoxyquinoline-4-carboxylate within the Context of Substituted Quinoline Chemistry
This compound is a specific derivative of the broader quinoline carboxylate family. nih.gov Its structure is characterized by the core quinoline rings, with a methoxy (B1213986) group (-OCH₃) attached at the 6-position and an ethyl carboxylate group (-COOCH₂CH₃) at the 4-position. nih.gov This particular arrangement of substituents places it within the class of substituted quinolines, where the nature and location of functional groups significantly influence the molecule's chemical properties and potential applications. The methoxy group is a known electron-donating group, which can affect the electron density of the aromatic system, while the ethyl carboxylate group provides a site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. rsc.org As such, this compound serves as both a subject of study itself and a valuable chemical intermediate for the synthesis of more complex, potentially bioactive molecules. nih.gov
Structure
3D Structure
Properties
CAS No. |
5345-57-3 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 6-methoxyquinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-7-14-12-5-4-9(16-2)8-11(10)12/h4-8H,3H2,1-2H3 |
InChI Key |
AMTCPYGXTNRQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Methoxyquinoline 4 Carboxylate
Classical Cyclization and Condensation Approaches
Traditional methods for quinoline (B57606) synthesis rely on the cyclization and condensation of aromatic amines and carbonyl compounds. These well-established reactions, though sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.
Gould-Jacobs Reaction Modifications for Quinoline-4-carboxylate (B1235159) Formation
The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to various derivatives. wikipedia.orgpreprints.org The reaction sequence involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org
For the synthesis of Ethyl 6-methoxyquinoline-4-carboxylate, the process commences with the reaction of p-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM). acs.org This initial step is a nucleophilic substitution on the enol ether of DEEM, which typically proceeds upon heating to form the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. nih.gov
The crucial step is the thermal cyclization of this intermediate. This intramolecular condensation requires high temperatures, often in the range of 250-300°C, and is usually carried out in a high-boiling point solvent like diphenyl ether or simply by heating the neat intermediate. ablelab.eud-nb.info The reaction proceeds via a 6-electron electrocyclization. wikipedia.org Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gould-Jacobs reactions by allowing for rapid and uniform heating to the required high temperatures. ablelab.eu
The initial cyclization product is ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. To obtain the target compound, the 4-hydroxy group needs to be removed. This is typically achieved by conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation. nih.gov
| Step | Reactants | Key Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Condensation | p-Methoxyaniline, Diethyl ethoxymethylenemalonate | Heating (e.g., 403 K for 2h) | Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate |
| 2. Cyclization | Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate | High temperature (250-300°C), Diphenyl ether or neat | Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate |
| 3. Chlorination | Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, POCl₃ | Heating | Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate |
| 4. Dehalogenation | Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | Catalytic hydrogenation (e.g., Pd/C, H₂) | This compound |
Friedländer Condensation Routes to Quinoline Ring Systems
The Friedländer synthesis is a versatile and straightforward method for constructing the quinoline ring system. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov
To synthesize this compound via this route, a suitable starting material would be 2-amino-5-methoxybenzaldehyde. This would be reacted with a compound that can provide the remaining two carbons of the pyridine (B92270) ring and the carboxylate group, such as ethyl acetoacetate (B1235776) or ethyl pyruvate. The reaction is typically promoted by a base like sodium hydroxide (B78521) or an acid. nih.gov
A significant challenge with the classical Friedländer synthesis is the limited availability and stability of the required 2-aminobenzaldehyde (B1207257) derivatives. nih.gov To circumvent this, modified procedures have been developed. One such modification involves the in situ reduction of the more readily available 2-nitrobenzaldehydes. For instance, 2-nitro-5-methoxybenzaldehyde could be reduced with iron in acetic acid in the presence of the active methylene (B1212753) compound to directly form the quinoline in a domino reaction. nih.gov
| 2-Aminoaryl Carbonyl Component | Active Methylene Component | Typical Catalyst | Product |
|---|---|---|---|
| 2-Amino-5-methoxybenzaldehyde | Ethyl acetoacetate | Base (e.g., NaOH) or Acid | Ethyl 2-methyl-6-methoxyquinoline-4-carboxylate |
| 2-Amino-5-methoxybenzaldehyde | Ethyl pyruvate | Base (e.g., NaOH) or Acid | This compound |
Pfitzinger Reaction Applications in Quinoline-4-carboxylic Acid Synthesis
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net
For the synthesis of the target molecule, 5-methoxyisatin (B1196686) would be the appropriate starting material. This would be reacted with a carbonyl compound that can provide the C2 and C3 atoms of the quinoline ring. A suitable reactant would be an α-keto ester like ethyl pyruvate. The reaction is typically carried out in a basic medium, such as ethanolic potassium hydroxide. ui.ac.id
The mechanism involves the initial hydrolysis of the isatin to an isatoic acid derivative, which then condenses with the enolizable carbonyl compound. wikipedia.org Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. jocpr.com The ester group at the 4-position is formed directly if an α-keto ester is used. The reaction conditions can be harsh, but modifications using milder bases and alternative reaction media have been explored. rsc.org
| Isatin Derivative | Carbonyl Compound | Base | Product |
|---|---|---|---|
| 5-Methoxyisatin | Ethyl pyruvate | Potassium hydroxide in ethanol (B145695) | This compound |
Advanced Catalytic Synthetic Strategies
Modern synthetic chemistry has seen the development of powerful catalytic methods that often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Carbonylation and Coupling Reactions
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of heterocyclic compounds. nih.gov Palladium-catalyzed carbonylation reactions are a powerful tool for introducing carbonyl groups into organic molecules. researchgate.net For the synthesis of this compound, a potential route could involve the palladium-catalyzed carbonylation of a suitably substituted iodo- or bromoaniline derivative in the presence of an alkyne and an alcohol (ethanol). nih.gov
For instance, a palladium-catalyzed carbonylative annulation of an o-iodoaniline derivative with a terminal alkyne in the presence of carbon monoxide and ethanol could potentially construct the quinoline-4-carboxylate skeleton in a single step. nih.gov
Copper-catalyzed reactions have also emerged as a sustainable approach for quinoline synthesis. ijstr.org These reactions often proceed via dehydrogenative coupling or domino reactions. rsc.org A copper-catalyzed synthesis could involve the reaction of a 2-aminobenzyl alcohol with a ketone or alkyne under oxidative conditions. ijstr.orgnih.gov While a direct route to the target molecule is not explicitly detailed in the provided search results, the versatility of these methods suggests their potential applicability with appropriate starting materials.
N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies
N-Heterocyclic carbenes (NHCs) have gained prominence as organocatalysts capable of mediating a wide range of chemical transformations. nih.gov In the context of quinoline synthesis, NHCs have been employed to catalyze indirect Friedländer-type reactions. rsc.orgresearchgate.net
This approach typically involves the NHC-catalyzed reaction of a 2-aminobenzyl alcohol with a ketone. nih.gov The NHC catalyst facilitates the oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde in situ, which then undergoes a Friedländer condensation with the ketone. researchgate.net For the synthesis of this compound, this would entail the reaction of (2-amino-5-methoxyphenyl)methanol (B112770) with ethyl pyruvate, catalyzed by an NHC in the presence of a suitable base and oxidant. rsc.org This method avoids the need to handle the often-unstable 2-aminobenzaldehydes directly. nih.gov
| Starting Alcohol | Ketone Component | Catalyst System | Key Transformation |
|---|---|---|---|
| (2-Amino-5-methoxyphenyl)methanol | Ethyl pyruvate | NHC precursor, Base (e.g., KOH) | In situ oxidation of alcohol to aldehyde, followed by condensation and cyclization |
Green Chemistry Principles and Sustainable Synthesis Protocols
The application of green chemistry principles to the synthesis of quinoline derivatives has gained considerable traction, aiming to reduce the environmental impact of chemical manufacturing. wikipedia.org Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic reagents, and significant energy consumption, prompting the development of more sustainable alternatives. nih.gov
Modern sustainable protocols for synthesizing quinoline scaffolds, which can be adapted for this compound, focus on several key areas:
Eco-friendly Solvents and Catalysts: A significant shift has been observed towards the use of greener solvents like water and ethanol, minimizing the reliance on hazardous organic solvents. rac.ac.in Formic acid has also been explored as an environmentally friendly catalyst, offering milder reaction conditions and reduced waste. wikipedia.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a prominent technique to enhance reaction rates, often leading to higher yields in shorter timeframes and with lower energy consumption compared to conventional heating methods. researchgate.netasianpubs.org
Atom Economy: One-pot and multicomponent reactions are increasingly employed as they streamline synthetic processes, reduce the number of intermediate purification steps, and maximize the incorporation of starting materials into the final product, thus improving atom economy. researchgate.net
Renewable Resources and Recyclable Catalysts: Research is ongoing into the use of renewable starting materials and recyclable catalysts, such as β-cyclodextrin, to further enhance the sustainability of quinoline synthesis. rac.ac.in
The Gould-Jacobs and Doebner-von Miller reactions are two classical methods for quinoline synthesis that have been adapted to incorporate green chemistry principles. wikipedia.orgwikipedia.org For instance, the Doebner reaction, which typically involves an aniline, an aldehyde, and pyruvic acid, has been modified to proceed under greener conditions, such as using water as a solvent or employing microwave irradiation. nih.goviipseries.org
Optimization and Process Chemistry for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process chemistry and optimization to ensure efficiency, cost-effectiveness, and safety.
Optimizing reaction conditions is a critical step in maximizing the yield and purity of the desired product while minimizing byproducts. For quinoline synthesis, particularly through named reactions like the Gould-Jacobs and Doebner-von Miller, several parameters are typically investigated. nih.govwikipedia.org
Key Optimization Parameters:
Temperature and Reaction Time: The Gould-Jacobs reaction, for example, often requires high temperatures for the intramolecular cyclization step. ablelab.eu A thorough investigation of the temperature and reaction time is crucial to achieve a high conversion rate while minimizing potential degradation of the product. ablelab.eu
Catalyst Selection and Loading: The choice of catalyst, whether a Brønsted or Lewis acid, can significantly influence the reaction outcome. wikipedia.org Optimizing the catalyst loading is essential to balance reaction kinetics and selectivity, as insufficient amounts can lead to low conversion, while excessive amounts may promote side reactions.
Solvent Effects: The polarity and nature of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and selectivity. Solvent screening is a common practice in optimizing synthetic protocols.
Reactant Stoichiometry: Varying the molar ratios of the reactants can also impact the yield and formation of byproducts.
Illustrative Data on Reaction Optimization:
The following tables provide examples of how reaction conditions have been optimized for the synthesis of quinoline derivatives, which can be extrapolated to the synthesis of this compound.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | 15 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
This table illustrates the effect of temperature and reaction time on the yield of a quinoline product in a microwave-assisted Gould-Jacobs reaction. ablelab.eu Increasing the temperature to 300°C significantly improves the yield, while a shorter reaction time of 5 minutes at this temperature gives the optimal result.
| Entry | Base | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | NaHCO₃ | 0.5 | 76 |
| 2 | Na₂CO₃ | 0.5 | 72 |
| 3 | K₂CO₃ | 1.5 | 75 |
| 4 | Pyridine | 24 | 45 |
| 5 | NEt₃ | 24 | 50 |
This table shows the influence of different bases on the yield of a substituted quinoline. nih.gov Sodium bicarbonate (NaHCO₃) was found to be the most effective base, providing the highest yield in the shortest reaction time.
The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. Common purification techniques employed in preparative synthesis include:
Filtration and Washing: The crude product, if it precipitates from the reaction mixture, can be isolated by filtration. ablelab.eu Subsequent washing with appropriate solvents helps to remove soluble impurities. rac.ac.inablelab.eu
Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals with higher purity. The choice of solvent is critical and is often determined empirically. Common solvents for recrystallizing quinoline derivatives include ethanol, methanol (B129727), and mixtures of solvents like methanol-acetone or ethanol-ether. nih.govgoogle.com
Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is employed. rac.ac.innih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation. rac.ac.innih.gov
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the desired product from unreacted starting materials and byproducts. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous phase. nih.gov
For large-scale industrial production, the choice of purification method is dictated by factors such as efficiency, cost, and environmental impact. Crystallization is often preferred for its simplicity and scalability.
Chemical Transformations and Derivatization of Ethyl 6 Methoxyquinoline 4 Carboxylate
Ester Functional Group Interconversions
The ester group at the 4-position of the quinoline (B57606) ring is a primary site for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.
Hydrolysis to 6-Methoxyquinoline-4-carboxylic Acid Derivatives
The ethyl ester of 6-methoxyquinoline-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 6-methoxyquinoline-4-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to precipitate the carboxylic acid product. google.com This hydrolysis is a fundamental step, as the resulting carboxylic acid serves as a key intermediate for further derivatization, such as amide bond formation.
Table 1: Representative Conditions for Ester Hydrolysis
| Reactant | Reagents | Conditions | Product |
|---|
Transesterification Processes
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium alkoxides). masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester group is often used in large excess or as the solvent. masterorganicchemistry.comorganic-chemistry.org For example, reacting Ethyl 6-methoxyquinoline-4-carboxylate with methanol (B129727) under acidic conditions would yield mthis compound. This method allows for the synthesis of a library of ester derivatives with varying steric and electronic properties.
Table 2: General Transesterification Reaction
| Starting Ester | Alcohol (R'-OH) | Catalyst | Product Ester |
|---|---|---|---|
| This compound | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| This compound | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 6-methoxyquinoline-4-carboxylate |
Amide Coupling and Formation of Related Carboxamides
The synthesis of carboxamides from this compound typically proceeds via a two-step sequence. First, the ester is hydrolyzed to 6-methoxyquinoline-4-carboxylic acid as described previously. The resulting carboxylic acid is then coupled with a primary or secondary amine in the presence of a coupling agent. growingscience.com A wide array of coupling reagents are available, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions. growingscience.comnih.gov This reaction is fundamental in medicinal chemistry for linking the quinoline scaffold to various amine-containing fragments. growingscience.com For instance, coupling 6-methoxyquinoline-4-carboxylic acid with aniline (B41778) using EDC and HOBt would yield N-phenyl-6-methoxyquinoline-4-carboxamide.
Reactivity of the Quinoline Core
The quinoline ring system itself is an aromatic heterocycle and can participate in substitution reactions. The reactivity is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylate group.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org In the case of this compound, the benzene (B151609) portion of the quinoline ring is the more reactive site for this type of reaction. The outcome is directed by the existing substituents. The 6-methoxy group is a strong activating group and an ortho-, para-director, meaning it directs incoming electrophiles to positions 5 and 7. masterorganicchemistry.com Conversely, the quinoline nitrogen and the ester group are deactivating. The combined effect generally favors substitution at the 5- and 7-positions. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 5-nitro-6-methoxyquinoline-4-carboxylate and Ethyl 7-nitro-6-methoxyquinoline-4-carboxylate |
| Bromination | Br₂, FeBr₃ | Ethyl 5-bromo-6-methoxyquinoline-4-carboxylate |
| Sulfonation | Fuming H₂SO₄ | 4-(Ethoxycarbonyl)-6-methoxyquinoline-5-sulfonic acid |
Nucleophilic Substitution Reactions at Quinoline Positions
Nucleophilic substitution on the quinoline ring of this compound is less straightforward than electrophilic substitution and typically requires the presence of a good leaving group at an activated position. The C-2 and C-4 positions of the quinoline ring are electron-deficient and thus susceptible to nucleophilic attack, especially if a leaving group like a halide is present. researchgate.net While the parent molecule does not have such a leaving group, it could be chemically modified to introduce one. For example, if a chloro group were present at the 4-position (instead of the carboxylate), it could be displaced by various nucleophiles like amines, azides, or thiols. researchgate.net Reactions involving nucleophilic displacement on related quinoline systems have been used to synthesize a variety of substituted derivatives. researchgate.netnih.gov
Halogenation and Introduction of Halogen Substituents
The introduction of halogen atoms onto the quinoline ring of this compound and related structures is a key transformation for creating intermediates for further functionalization. The electron-donating nature of the methoxy group at the C-6 position influences the regioselectivity of electrophilic substitution reactions like halogenation.
Research into the bromination of quinoline derivatives has provided insights into these reactions. For instance, the bromination of 8-methoxyquinoline (B1362559) with bromine in acetonitrile (B52724) was found to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product acgpubs.org. This suggests that for 6-methoxyquinoline (B18371) systems, electrophilic attack is directed to specific positions on the benzene portion of the ring system. Generally, for quinolines bearing activating groups, electrophilic substitution occurs on the benzene ring rather than the pyridine (B92270) ring.
Another approach to halogenated quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce 3-halogen-containing quinolines under mild conditions using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) nih.gov. While not a direct halogenation of the pre-formed quinoline, this synthetic route provides access to 3-halo-quinoline derivatives.
Decarboxylative halogenation offers a potential, though more complex, route. This process involves the conversion of a carboxylic acid to an organic halide through the cleavage of a carbon-carbon bond acs.orgnih.gov. However, the bromodecarboxylation of quinoline-4-carboxylic acids using reagents like N-bromosuccinimide (NBS) is most effective for substrates that have a hydroxyl or amino group at the 3-position acs.org. These groups facilitate the electrophilic attack at the ipso-position, leading to decarboxylation and halogenation acs.org. For this compound, this would first require hydrolysis to the carboxylic acid, and the reaction's success would be uncertain without the activating group at the C-3 position.
The following table summarizes outcomes of halogenation on related quinoline structures.
| Starting Material | Reagent(s) | Product(s) | Reference |
| 8-Methoxyquinoline | Br₂ in CH₃CN | 5-Bromo-8-methoxyquinoline | acgpubs.org |
| 8-Hydroxyquinoline | Br₂ (1 eq) in CH₃CN | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | acgpubs.org |
| N-(2-Alkynyl)anilines | ICl, I₂, or Br₂ | 3-Halogenated quinolines | nih.gov |
| 3-Hydroxyquinoline-4-carboxylic acid | NBS | 3-Bromo-3-hydroxyquinoline | acs.org |
Oxidation and Reduction Chemistry of the Quinoline Ring and Side Chains
The quinoline core and its ester side chain in this compound can undergo various oxidation and reduction reactions.
Reduction Reactions:
The ester group at the C-4 position is susceptible to reduction. In a study on related 6-methoxy-2-arylquinoline-4-carboxylic acids, the carboxyl group was reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF) nih.gov. This strong reducing agent is effective for converting the ester functionality of the title compound into a hydroxymethyl group.
Catalytic hydrogenation is a common method for reducing the pyridine ring of the quinoline system. While specific studies on this compound are not prevalent, the general reduction of quinolines to 1,2,3,4-tetrahydroquinolines is well-documented. For example, a patent describes the catalytic reduction of a nitro group on a quinoline precursor using palladium on charcoal as a catalyst, leaving the quinoline ring intact under those specific conditions google.com. More forceful conditions are typically required to reduce the aromatic quinoline core.
Oxidation Reactions:
The oxidation of quinoline derivatives can be complex. The Skraup synthesis of quinolines itself employs an oxidizing agent, such as nitrobenzene, to facilitate the cyclization and aromatization nbinno.com. Direct oxidation of the quinoline ring can lead to the formation of N-oxides or ring-cleavage products depending on the oxidant and reaction conditions. For instance, treatment of a related 4-mercaptoquinoline derivative with hydrogen peroxide in acetic acid resulted in the oxidation of the sulfur moiety and replacement with a hydroxyl group, forming a 4-hydroxyquinoline (B1666331) derivative google.com. Specific oxidation of the this compound ring or its side chains would depend heavily on the chosen reagents and conditions, potentially targeting the benzylic positions of the ethyl group or the quinoline ring itself.
The following table outlines representative reduction reactions on related quinoline structures.
| Starting Material | Reagent(s) | Transformation | Product Type | Reference |
| 6-Methoxy-2-arylquinoline-4-carboxylic acid | LiAlH₄ in dry THF | Reduction of carboxylic acid | (6-Methoxy-2-arylquinolin-4-yl)methanol | nih.gov |
| 1-(4-Amino-2-methoxyphenoxy) n-decane derivative | Diethyl ethoxymethylenemalonate, then thermal cyclization | Synthesis and aromatization | Ethyl 4-hydroxy-6,7-dialkoxyquinoline-3-carboxylate | google.com |
| Ethyl 6-n-decyloxy-7-ethoxy-4-mercaptoquinoline-3-carboxylate | H₂O₂ in Acetic Acid | Oxidation of mercapto group | Ethyl 6-n-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate | google.com |
Methoxy Group Manipulations and Derivatization
The methoxy group at the C-6 position is a key functional handle that can be manipulated, most commonly through O-demethylation to yield the corresponding phenol, 6-hydroxyquinoline-4-carboxylate. This transformation is crucial for synthesizing derivatives with altered biological or physical properties.
Several reagents are effective for the cleavage of aryl methyl ethers. chem-station.com
Lewis Acids: Boron tribromide (BBr₃) is a powerful and widely used reagent for demethylation. It readily forms a complex with the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group chem-station.com. Aluminum chloride (AlCl₃) is another strong Lewis acid that can effect O-demethylation, often requiring heating chem-station.com.
Brønsted Acids: Concentrated hydrobromic acid (HBr), typically a 47% aqueous solution, is a classic reagent for cleaving methyl ethers. The reaction involves protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion chem-station.com.
Thiolates: Nucleophilic reagents like ethane (B1197151) thiol (EtSH) under basic conditions can also be used for demethylation. This method avoids the use of strong acids chem-station.comchim.it.
The choice of demethylation agent is critical to avoid unwanted side reactions, such as hydrolysis of the ethyl ester at the C-4 position. Milder conditions or subsequent re-esterification might be necessary depending on the chosen method. Once the 6-hydroxy derivative is obtained, it can be further derivatized by alkylation or acylation to introduce a wide variety of new functional groups at this position.
The table below summarizes common methods for O-demethylation.
| Reagent Class | Example Reagent(s) | General Conditions | Reference |
| Lewis Acid | Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) in an inert solvent like DCM | chem-station.com |
| Lewis Acid | Aluminum chloride (AlCl₃) | Heating in a solvent like DCM or acetonitrile | chem-station.com |
| Brønsted Acid | 47% Hydrobromic acid (HBr) | Heating, often with acetic acid as a co-solvent | chem-station.com |
| Thiolates | Ethane thiol (EtSH) with NaOH | Basic conditions, heating | chem-station.comchim.it |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in Quinoline (B57606) Formation
The formation of the quinoline ring system, a core component of ethyl 6-methoxyquinoline-4-carboxylate, can be achieved through various synthetic strategies, with the Doebner reaction being a prominent example. nih.govnih.gov This reaction typically involves the condensation of an aniline (B41778) (like p-anisidine), an aldehyde, and pyruvic acid. nih.gov
The generally accepted mechanism for the Doebner reaction begins with the formation of an enol from pyruvic acid, which then attacks the protonated aldehyde. This is followed by dehydration to form an α,β-unsaturated keto-acid. Subsequently, the aniline undergoes a Michael addition to this intermediate. The resulting adduct then cyclizes through an intramolecular electrophilic aromatic substitution, where the aniline nitrogen attacks the carbonyl group of the former pyruvic acid moiety. A final dehydration and aromatization step yields the quinoline-4-carboxylic acid. In the context of this compound synthesis, a subsequent esterification step is required.
Alternative approaches to quinoline synthesis, such as the Povarov reaction, involve the reaction of an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline, which is then oxidized to the quinoline. nih.gov While effective, the Doebner reaction and its variations are often favored for the direct synthesis of quinoline-4-carboxylic acid derivatives. nih.gov The reactivity in these multi-component reactions can be influenced by the electronic nature of the substituents on the aniline and aldehyde reactants. nih.gov
A general representation of the Doebner reaction mechanism is outlined below:
| Step | Description | Intermediate(s) |
| 1 | Enolization of pyruvic acid. | Enol of pyruvic acid |
| 2 | Aldol-type condensation between the enol and a protonated aldehyde. | Aldol (B89426) adduct |
| 3 | Dehydration to form an α,β-unsaturated keto-acid. | α,β-Unsaturated keto-acid |
| 4 | Michael addition of aniline (p-anisidine) to the α,β-unsaturated keto-acid. | Michael adduct |
| 5 | Intramolecular cyclization via electrophilic aromatic substitution. | Dihydroquinoline intermediate |
| 6 | Dehydration and aromatization. | Quinoline-4-carboxylic acid |
| 7 | Esterification. | This compound |
Kinetic Studies of Key Transformations in this compound Synthesis
The esterification of the carboxylic acid precursor is a key transformation. This reaction is typically acid-catalyzed and proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is influenced by factors such as the concentration of the alcohol (ethanol), the strength and concentration of the acid catalyst (e.g., sulfuric acid), and the reaction temperature.
A dynamic kinetic resolution (DKR) approach has been utilized for the synthesis of related chiral 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. researchgate.net This method involves the enzyme-catalyzed hydrolysis of the corresponding ethyl ester. researchgate.net Such studies highlight the importance of reaction kinetics in achieving high enantiomeric excess. researchgate.net The rates of enzymatic hydrolysis can be significantly affected by the solvent system, pH, and temperature. researchgate.net
| Reaction Step | Influencing Factors | General Kinetic Observations |
| Quinoline Ring Formation (Doebner) | Reactant concentrations, temperature, catalyst. | The reaction is often refluxed for extended periods, suggesting that the overall kinetics may be slow at lower temperatures. nih.gov |
| Esterification | Alcohol concentration, acid catalyst concentration, temperature. | Generally follows second-order kinetics (first order in both carboxylic acid and alcohol under acidic conditions). |
| Enzymatic Resolution (of related compounds) | Enzyme concentration, substrate concentration, pH, temperature, solvent. | Exhibits Michaelis-Menten kinetics, with the rate being dependent on substrate concentration at low concentrations and reaching a maximum at saturation. researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR reveals the number and types of hydrogen atoms in the molecule. For a related compound, 6-methoxyquinoline-4-carboxylic acid, predicted ¹H NMR signals in DMSO-d6 are observed at specific chemical shifts (δ). The methoxy (B1213986) group protons (-OCH₃) typically appear as a singlet around 3.85 - 3.96 ppm. ichemical.com The protons on the quinoline (B57606) ring system produce signals in the aromatic region, generally between 7.0 and 9.0 ppm. rsc.orgspectrabase.com For the ethyl ester group, a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) would be expected. rsc.org
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The carbon atoms in the quinoline ring typically resonate in the range of 100-150 ppm. rsc.orgoregonstate.edu The methoxy group carbon appears around 55-62 ppm. rsc.orgresearchgate.net The carbonyl carbon of the ester group is characteristically found further downfield, often above 160 ppm. oregonstate.edu The ethyl group carbons would appear at the higher field (more shielded) end of the spectrum. rsc.org
Table 1: Predicted and Characteristic NMR Data
| Nucleus | Type of Proton/Carbon | Predicted/Characteristic Chemical Shift (δ, ppm) |
| ¹H | Ethyl (-CH₃) | ~1.4 |
| ¹H | Methoxy (-OCH₃) | ~3.9 |
| ¹H | Ethyl (-CH₂) | ~4.4 |
| ¹H | Aromatic (Quinoline Ring) | 7.0 - 9.0 |
| ¹³C | Ethyl (-CH₃) | ~14 |
| ¹³C | Methoxy (-OCH₃) | ~55 |
| ¹³C | Ethyl (-CH₂) | ~61 |
| ¹³C | Aromatic/Heterocyclic | 100 - 150 |
| ¹³C | Carbonyl (C=O) | >160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for Ethyl 6-methoxyquinoline-4-carboxylate is C₁₃H₁₃NO₃, giving it a molecular weight of approximately 231.25 g/mol .
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight. For this compound, a prominent peak at m/z 231 would be expected. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅), which would result in a fragment ion peak at m/z 186 ([M-45]⁺). libretexts.orglibretexts.org Another potential fragmentation is the loss of an ethyl radical (-C₂H₅), leading to a peak at m/z 202 ([M-29]⁺). libretexts.org Further fragmentation of the quinoline ring can also occur, such as the loss of hydrogen cyanide (HCN), a characteristic fragmentation for quinoline structures. rsc.org
Table 2: Expected Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment |
| 231 | [M]⁺ (Molecular Ion) |
| 202 | [M - C₂H₅]⁺ |
| 186 | [M - OC₂H₅]⁺ |
| 158 | [M - OC₂H₅ - CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The spectrum for this compound would show several characteristic absorption bands. A strong, sharp peak between 1700-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. rsc.orglibretexts.org C-O stretching vibrations for the ester and the methoxy ether group would appear in the 1000-1300 cm⁻¹ region. libretexts.org Aromatic C=C bond stretching vibrations from the quinoline ring would be observed in the 1450-1600 cm⁻¹ range. vscht.cz C-H stretching from the aromatic ring, methoxy, and ethyl groups would be seen around 2850-3100 cm⁻¹. vscht.czyoutube.com
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2850-3100 | C-H (Aromatic, Alkyl) | Stretch |
| 1700-1750 | C=O (Ester) | Stretch |
| 1450-1600 | C=C (Aromatic) | Stretch |
| 1000-1300 | C-O (Ester, Ether) | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems. The quinoline ring system in this compound constitutes a chromophore that absorbs UV light. The extended conjugation of the bicyclic aromatic system is expected to result in strong absorption bands (λmax) in the UV region, typically between 200 and 400 nm. masterorganicchemistry.com The exact position and intensity of these bands are influenced by the substituents on the ring.
X-ray Diffraction Analysis for Solid-State Structural Determination
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are vital for separating components of a mixture and assessing the purity of a compound.
HPLC is a primary technique for determining the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is commonly used for compounds of this polarity. The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a buffer. The compound would elute at a specific retention time, and its purity would be determined by the area percentage of its corresponding peak in the chromatogram.
Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis. The sample would be injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. core.ac.uk The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The purity is assessed by the relative area of the peak corresponding to the compound in the resulting chromatogram. core.ac.uk Combining GC with a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities. core.ac.uk
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)cdnsciencepub.com
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) stands as a powerful analytical technique for the sensitive and selective quantification of "this compound". This methodology combines the high-speed separation capabilities of UFLC with the precise detection and structural elucidation provided by tandem mass spectrometry, making it an invaluable tool in various research contexts.
A hypothetical UFLC-MS/MS method for the analysis of "this compound" would be developed and optimized to achieve high throughput and sensitivity. The chromatographic and mass spectrometric parameters would be fine-tuned to ensure reliable and reproducible results.
Chromatographic Conditions
The separation would be performed on a C18 reversed-phase column, which is well-suited for the retention and separation of moderately polar aromatic compounds like "this compound". A gradient elution profile using a mobile phase consisting of an aqueous component with a common additive such as formic acid, and an organic solvent like acetonitrile or methanol, would be employed to ensure sharp peak shapes and efficient elution of the analyte. The use of formic acid helps to promote the protonation of the analyte, which is beneficial for positive ion electrospray ionization.
Interactive Data Table: UFLC Parameters
| Parameter | Value |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient Program | 5% B to 95% B over 3 min |
Mass Spectrometric Conditions
Tandem mass spectrometry would be operated in the positive electrospray ionization (ESI+) mode, as the quinoline nitrogen is readily protonated. The analysis would be conducted in the Multiple Reaction Monitoring (MRM) mode, which provides the highest sensitivity and selectivity for quantitative studies. In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion (precursor ion) of "this compound", which is [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), a collision cell. The resulting fragment ions (product ions) are then detected by the third quadrupole (Q3).
The fragmentation of the "this compound" precursor ion would be studied to identify the most stable and abundant product ions for use in the MRM transitions. Expected fragmentation pathways for esters and quinoline structures would guide this process. libretexts.org The aromatic quinoline core provides stability, and fragmentation is likely to involve the ester and methoxy functional groups. libretexts.org Common fragmentation patterns for esters include the loss of the alkoxy group. For "this compound", this would correspond to the loss of an ethoxy radical.
Interactive Data Table: Mass Spectrometry Parameters and Transitions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transition | Collision Energy (eV) |
| Precursor Ion (m/z) → Product Ion 1 (m/z) | Optimized Value |
| Precursor Ion (m/z) → Product Ion 2 (m/z) | Optimized Value |
The selection of specific MRM transitions, along with optimized collision energies, is crucial for the development of a robust and reliable UFLC-MS/MS method for the determination of "this compound". The detailed research findings from such a study would provide a validated analytical method for its quantification in various samples.
Computational and Theoretical Studies on Ethyl 6 Methoxyquinoline 4 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 6-methoxyquinoline-4-carboxylate, DFT calculations can elucidate its molecular geometry, electronic properties, and chemical reactivity.
Research findings from DFT studies on closely related quinoline (B57606) derivatives, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, provide a framework for understanding the probable characteristics of this compound. researchgate.netnih.goviucr.org Calculations, typically performed using basis sets like B3LYP/6-311+G(d,p), can optimize the molecular geometry and determine key electronic parameters. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. eurjchem.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.goviucr.org These regions are predictive of sites for hydrogen bonding and other non-covalent interactions. nih.gov For quinoline derivatives, negative potential is often localized around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring, indicating their role as hydrogen-bond acceptors. nih.goviucr.org
Table 1: Predicted DFT-Calculated Parameters for a Representative Quinoline Carboxylate Structure
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~ 3.5 D | Measures molecular polarity |
Note: The values in this table are illustrative and based on typical results for similar quinoline structures. Actual values for this compound would require specific calculations.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented, the methodology is widely applied to similar heterocyclic compounds to understand their conformational flexibility and interactions with biological macromolecules, such as proteins or DNA.
The process begins with a reliable 3D model of the molecule, often optimized using DFT calculations as described previously. This model is then placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of small time steps.
These simulations can reveal:
Conformational Preferences: Identifying the most stable three-dimensional shapes of the molecule and the energy barriers between different conformations.
Solvation Effects: How the molecule interacts with solvent molecules, which can influence its solubility and reactivity.
Binding Dynamics: When docked into the active site of a target protein, MD simulations can assess the stability of the protein-ligand complex, identify key binding interactions, and estimate the binding free energy. This is invaluable for predicting the potential of a compound as a drug candidate.
For a molecule like this compound, simulations could explore the rotational freedom of the ethyl ester and methoxy (B1213986) groups and how these conformations affect its ability to fit into a biological target's binding pocket.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on the electron distribution of a molecule calculated from crystallographic data. It provides a visual representation of the regions of space where a molecule is in contact with its neighbors and the nature of these contacts.
For a crystalline solid of this compound, this analysis would partition the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The resulting Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating key interactions like hydrogen bonds. nih.gov
A key output of this analysis is the 2D "fingerprint plot," which summarizes all intermolecular contacts on the surface. Studies on the analogous compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, have shown that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.govnih.gov This indicates that van der Waals forces and weak hydrogen bonds are the primary forces governing the supramolecular assembly. researchgate.net The presence of offset π-π stacking interactions between quinoline rings is also a common feature in the crystal packing of such planar molecules. nih.gov
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 50.8% | Represents the most dominant, non-specific van der Waals contacts. nih.gov |
| Cl···H/H···Cl | 16.0% | Highlights the role of the halogen atom in weak hydrogen bonding. researchgate.net |
| O···H/H···O | 10.3% | Indicates the presence of conventional or weak hydrogen bonds involving oxygen. researchgate.net |
| C···C | 7.9% | Suggests the presence of π-π stacking interactions. researchgate.net |
| C···H/H···C | 5.3% | Represents C-H···π interactions and other van der Waals contacts. researchgate.net |
| Other | < 5% | Minor contributions from other contact types (e.g., C···O, C···N). researchgate.net |
Note: This data is for the analogous compound Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate and serves as a predictive model for the types of interactions expected for this compound. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Investigations for Chemical Property Modulation
Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling methods that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules.
For this compound, a QSAR investigation would typically involve a dataset of quinoline derivatives with varying substituents and their experimentally measured activities (e.g., anticancer, antimicrobial). The first step is to calculate a set of numerical descriptors for each molecule that quantify its structural, electronic, and physicochemical properties.
These descriptors can be derived from computational methods like DFT and include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Sterimol).
Topological Descriptors: Indices that describe molecular branching and connectivity.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Once the descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. A valid QSAR model can then be used to predict the activity of this compound and guide the design of new analogues with potentially enhanced properties by suggesting which functional groups should be modified.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Applications in Chemical Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate
The structure of Ethyl 6-methoxyquinoline-4-carboxylate, featuring a fused heterocyclic ring system and reactive functional groups, establishes it as a valuable starting material in organic synthesis.
The quinoline (B57606) core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceuticals. thesciencein.orgfrontiersin.org this compound serves as a foundational building block for constructing more intricate molecular architectures. researchgate.net Synthetic chemists utilize this intermediate to develop novel heterocyclic systems by fusing other rings onto the quinoline framework. frontiersin.orgresearchgate.net Methodologies such as Pd-catalyzed amination and microwave-assisted cyclization can be employed to create diverse fused quinoline-thiones and other poly-heterocyclic structures. frontiersin.orgresearchgate.net The ester and methoxy (B1213986) groups on the quinoline ring can be chemically modified or used to influence the reactivity and orientation of subsequent synthetic steps, allowing for the controlled assembly of complex target molecules. nih.gov
This compound is a direct precursor for a multitude of quinoline derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other functional groups. The quinoline ring itself can undergo various substitutions. For instance, related quinoline carboxylates have been hydroxylated, halogenated (brominated or chlorinated), or further substituted with alkyl or alkoxy chains to produce a library of compounds for various research applications, including potential therapeutic agents. google.comvibrantpharma.comsigmaaldrich.com The synthesis of 4-hydroxyquinolines from precursors like ethoxymethylenemalonic ester highlights a common pathway for creating functionalized quinoline systems. acs.org
| Derivative Name | Modification from Parent Structure | Reference |
|---|---|---|
| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | Hydroxylation at C4, ester at C3 | sigmaaldrich.com |
| Ethyl 4-bromo-6-methoxyquinoline-8-carboxylate | Bromination at C4, ester at C8 | vibrantpharma.com |
| Ethyl 6-hydroxyquinoline-4-carboxylate | Demethylation of the methoxy group to a hydroxyl group | myskinrecipes.com |
| Ethyl 6-n-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate | Multiple substitutions including hydroxylation and addition of alkoxy chains | google.com |
Integration into Advanced Materials Development
The inherent electronic and coordinating properties of the quinoline moiety make this compound and its derivatives attractive for use in materials science.
Currently, the direct application of this compound in the fields of coatings and polymer chemistry is not extensively documented in publicly available research. While heterocyclic compounds are used in polymer science for creating materials with specific thermal or optical properties, the specific use of this compound appears to be a niche or underexplored area.
The 6-methoxyquinoline (B18371) portion of the molecule is a known fluorophore. nih.govnih.gov Derivatives containing this structural motif have been successfully developed as fluorescent sensors for detecting metal ions. For example, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) is a well-known fluorophore used in cellular imaging to detect zinc ions (Zn²⁺). nih.govnih.gov The fluorescence intensity of such compounds often increases significantly upon chelation with the target ion. nih.gov Another quinoline derivative has been synthesized and demonstrated as a highly selective and sensitive fluorescent sensor for ferric ions (Fe³⁺), where the fluorescence is quenched upon binding. rsc.org The fluorescence spectrum of 6-methoxyquinoline itself has been analyzed, providing foundational data for the development of these sensors. researchgate.net This indicates a strong potential for derivatives of this compound to be explored for similar applications in creating new optical sensing materials.
| Sensor Compound | Target Ion | Sensing Mechanism | Excitation Max (λex) | Emission Max (λem) | Reference |
|---|---|---|---|---|---|
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn²⁺ | Fluorescence enhancement | ~360 nm | ~490 nm | nih.gov |
| Ethyl 2-(quinolin-8-yloxy)acetate | Fe³⁺ | Fluorescence quenching | 314 nm | N/A (Quenched) | rsc.org |
This compound possesses two key sites for coordination with metal ions: the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. This dual functionality makes it an excellent candidate for use as a ligand in coordination chemistry. nih.govresearchgate.net N-heterocyclic polycarboxylic acids are well-regarded for their ability to form metal complexes and coordination polymers due to their varied coordination modes. nih.gov Research has shown that quinoline-based ligands can form stable complexes with a variety of metal ions, including palladium, manganese, cobalt, and silver. researchgate.netresearchgate.netacs.org These complexes can have diverse structures, from discrete molecules to one-dimensional chains or complex three-dimensional frameworks. nih.govresearchgate.net The resulting metal-organic complexes have potential applications in catalysis and materials science. researchgate.net The ability of both the quinoline nitrogen and the carboxylate group to bind to metal centers allows for the construction of robust and functional metal-organic frameworks (MOFs) and coordination polymers. nih.gov
Research Applications in Agrochemical Development
The exploration of novel and effective agrochemicals is a continuous endeavor in agricultural science. Within this context, the quinoline scaffold has emerged as a significant heterocyclic structure, demonstrating a wide range of biological activities. nih.gov Derivatives of quinoline-4-carboxylic acid, in particular, have been the subject of research for their potential use in various aspects of crop protection and enhancement. While extensive, detailed research specifically on this compound in agrochemical applications is not widely documented in publicly available scientific literature, the broader class of quinoline-4-carboxylates has been investigated for properties relevant to pesticide and herbicide development.
Investigation in Pesticide Formulations
The investigation of quinoline derivatives in pesticide formulations is rooted in their demonstrated antimicrobial and insecticidal properties. Research into various substituted quinoline-4-carboxylic acids has indicated their potential to inhibit the growth of pathogenic fungi and bacteria, making them candidates for the development of new fungicides and bactericides. researchgate.net
Studies on certain 2-substituted derivatives of quinoline-4-carboxylic acid have revealed significant antimicrobial effects. nih.gov These compounds have been shown to induce profound morphological changes in the hyphal tips of fungi such as Botrytis cinerea, a common plant pathogen. The observed effects include abnormal branching and the disruption of cellular integrity, leading to the release of cytoplasmic content. nih.gov Such findings underscore the potential of the quinoline-4-carboxylic acid moiety as a pharmacophore for antifungal agents.
Future research could involve the synthesis and screening of a series of quinoline-4-carboxylate (B1235159) esters, including this compound, to establish structure-activity relationships (SAR) for specific pesticidal activities. Such studies would be crucial in determining its efficacy against a broader range of plant pathogens and insect pests.
Herbicidal Compound Research
The structural framework of quinoline has also been explored in the context of herbicidal compound research. The ability of certain chemical compounds to interfere with plant growth and development is the basis for modern herbicides. Quinolines and their derivatives have shown promise in this area, with some compounds exhibiting phytotoxic effects. nih.gov
Research on quinoline-4-carboxylic acid derivatives has indicated that they can influence the permeability of the plasmalemma in plant cells. nih.gov This disruption of cellular membranes is a known mechanism of action for some herbicides. An increase in cell membrane permeability can lead to leakage of essential cellular components and ultimately, cell death.
Although specific studies detailing the herbicidal efficacy and mode of action of this compound are scarce, its chemical structure is related to compounds that have been investigated for plant growth regulatory effects. The development of herbicides often involves the modification of a core structure to optimize its activity against specific weed species while ensuring crop safety. The substituents on the quinoline ring, such as the 6-methoxy group, can play a significant role in determining the compound's herbicidal spectrum and potency.
Further investigation is required to ascertain whether this compound possesses any direct herbicidal properties or if it could serve as a scaffold for the synthesis of more potent herbicidal molecules. Such research would typically involve bioassays on various weed and crop species to determine its selectivity and effectiveness.
Exploration of Biological and Biomedical Research Applications Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effects
Enzyme Inhibition Mechanism Studies (in vitro molecular interactions)
The quinoline (B57606) scaffold, a core component of Ethyl 6-methoxyquinoline-4-carboxylate, is a well-established pharmacophore known for its interaction with various enzymes. Research into structurally related quinoline-4-carboxylic acids has identified them as a potent class of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov This inhibition is a key mechanism for the anticancer activity observed in compounds like brequinar (B1684385) sodium. The inhibitory action relies on specific molecular interactions within the enzyme's binding pocket, where the carboxylate group at the C-4 position often forms crucial salt bridges and hydrogen bonds with amino acid residues such as Arginine and Glutamine. nih.gov
Furthermore, derivatives of the quinoline structure have been investigated as inhibitors of other enzymes, such as α-glucosidase. nih.gov In these studies, kinetic analyses revealed that some quinoline-based compounds act via a non-competitive inhibition mechanism. nih.gov Molecular docking and simulation studies help to elucidate these interactions, showing how the quinoline ring and its substituents fit into the active site of the enzyme. nih.gov For this compound, it is hypothesized that the methoxy (B1213986) group at the C-6 position and the ethyl ester at the C-4 position would significantly influence its binding affinity and inhibitory profile against specific enzymatic targets.
Table 1: Examples of Enzymes Inhibited by Quinoline Derivatives This table is generated based on data for structurally related compounds.
| Enzyme Target | Quinoline Derivative Class | Type of Inhibition | Reference |
|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Quinoline-4-carboxylic acids | Not specified | nih.gov |
Receptor Binding Assays (in vitro ligand-target interactions)
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand to quantify the binding of a test compound by measuring the displacement of the radioligand. While direct receptor binding studies for this compound are not extensively documented in publicly available literature, the quinoline scaffold is present in molecules that interact with various receptors.
For instance, the design of selective ligands for cannabinoid receptors has involved modifications of heterocyclic scaffolds, where binding affinities are determined through competitive binding assays against a known radioligand. mdpi.com Similarly, novel derivatives of mannose-6-phosphate (B13060355) have been synthesized and their affinity for the cation-independent mannose-6-phosphate/IGF2 receptor (CI-M6P/IGF2R) was evaluated, demonstrating the utility of such assays in quantifying receptor-ligand interactions. researchgate.net The evaluation of this compound in a panel of receptor binding assays would be a logical step to identify potential molecular targets and to characterize its pharmacological profile, including any off-target interactions.
Investigation of In Vitro Antimicrobial Potential (excluding in vivo efficacy)
The quinoline core is famously associated with antimicrobial agents, particularly the fluoroquinolones. Research into novel 6-methoxyquinoline (B18371) derivatives has demonstrated their potential as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov One study on 3-fluoro-6-methoxyquinoline (B1245202) derivatives reported excellent in vitro activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC90) value of 0.125 μg/mL. nih.gov
The antimicrobial potential of such compounds is typically assessed using standard methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, studies on the phytochemical thymoquinone (B1682898) evaluated its efficacy against a range of human pathogens, finding MIC values between 12.5 and 50 µg/mL. nih.gov Given its structure, this compound is a candidate for investigation as an antibacterial agent, with its activity likely stemming from the inhibition of essential bacterial enzymes involved in DNA replication.
Table 2: In Vitro Antimicrobial Activity of a Related 6-Methoxyquinoline Derivative
| Compound Class | Test Organism | In Vitro Activity (MIC90) | Reference |
|---|
In Vitro Anticancer Research and Cell Proliferation Studies (excluding in vivo efficacy)
Derivatives of 6-methoxyquinoline have shown significant antiproliferative activity in various in vitro cancer cell line studies. For example, certain compounds incorporating the 6-methoxyquinoline moiety displayed potent cytotoxicity against human epidermoid carcinoma of the nasopharynx (KB), colon adenocarcinoma (HT29), and gastric cancer (MKN45) cell lines. nih.gov The anticancer effects of some of these analogs are attributed to the inhibition of tubulin polymerization, a mechanism similar to that of the well-known anticancer agent Combretastatin A-4 (CA-4). nih.gov
The antiproliferative properties of quinoline carboxylic acids have also been linked to the inhibition of dihydroorotate dehydrogenase (DHODH), which curtails the synthesis of pyrimidines necessary for cell proliferation. nih.govnih.gov The cytotoxic effects of new chemical entities are often quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Studies on other synthetic quinazoline (B50416) derivatives have demonstrated their ability to induce apoptosis in cancer cells. researchgate.net These findings suggest that this compound warrants investigation for its potential anticancer properties, which may be mediated through multiple mechanisms including enzyme inhibition and disruption of cytoskeletal dynamics.
Table 3: Examples of In Vitro Antiproliferative Activity of 6-Methoxyquinoline Derivatives
| Derivative Class | Cancer Cell Lines | Noted Mechanism | Reference |
|---|---|---|---|
| 3′,4′,5′-trimethoxybenzoyl-6-methoxyquinoline | KB, HT29, MKN45 | Tubulin polymerization inhibition | nih.gov |
Modulation of Specific Biological Pathways (e.g., DNA gyrase, topoisomerase IV, inflammatory responses)
The biological activity of this compound and its analogs can be understood through their modulation of specific cellular pathways. As a quinoline derivative, its most probable targets in bacteria are DNA gyrase and topoisomerase IV. nih.gov Quinolones function by trapping these enzymes in a complex with DNA, which leads to the formation of double-strand DNA breaks. researchgate.netresearchwithrutgers.com This action inhibits DNA replication and transcription, ultimately triggering cell death pathways. nih.gov
In the context of anticancer research, the quinoline-4-carboxylate (B1235159) structure points towards the inhibition of the de novo pyrimidine biosynthetic pathway via the enzyme DHODH. nih.govnih.gov By blocking this pathway, these compounds deprive rapidly proliferating cancer cells of the necessary nucleotides for DNA and RNA synthesis, thereby halting their growth. The presence of the 6-methoxy group may also confer activity related to other pathways, as seen in 6-methoxyquinoline derivatives that impact microtubule dynamics, a critical component of cell division and structure. nih.gov
Structure-Activity Relationship (SAR) Studies for Modulators of Biological Targets (focus on chemical structure and molecular recognition)
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline-4-carboxylic acids, SAR studies have pinpointed several key structural features that govern their biological activity. nih.gov
C-4 Position : There is a strict requirement for a carboxylic acid or a corresponding ester/salt at this position for activities such as DHODH inhibition. nih.govnih.gov
C-6 Position : Substitutions on the benzo portion of the quinoline ring, such as the 6-methoxy group in the subject compound, significantly influence activity. The methoxy group is known to promote cytotoxic activity in various scaffolds by enhancing ligand-protein binding. nih.govmdpi.com
C-2 Position : This position is often modified with bulky hydrophobic substituents to enhance inhibitory potency against targets like DHODH. nih.gov
SAR studies on other quinoline derivatives have also shown that modifications to the quinoline nucleus can fine-tune their activity as, for example, α-glucosidase inhibitors. nih.gov These studies indicate that even minor changes, such as the position of a methyl group, can lead to significant differences in inhibitory potency. nih.gov The specific combination of the 6-methoxy group and the 4-ethyl carboxylate in this compound defines its unique chemical properties and its potential for specific molecular recognition by biological targets.
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of the quinoline (B57606) core is a well-established area of organic chemistry, with several classical named reactions providing the foundational routes. However, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic methodologies.
Traditional methods for synthesizing the quinoline-4-carboxylate (B1235159) scaffold include the Doebner-von Miller, Friedländer, and Pfitzinger reactions. iipseries.orgnih.govresearchgate.net These methods, while effective, often require harsh conditions, long reaction times, and can generate significant waste. researchgate.net Modern synthetic chemistry is moving towards greener and more efficient alternatives. researchgate.net Recent advancements include the use of multicomponent reactions (MCRs), which construct complex molecules like quinoline derivatives in a single step with high atom economy. nih.gov
Furthermore, innovative catalytic systems are being developed to improve yields and reduce environmental impact. This includes the use of reusable solid acid catalysts like silica (B1680970) sulfuric acid and Nafion NR50, often coupled with microwave irradiation to accelerate reaction times. mdpi.comresearchgate.net An emerging frontier is the use of electrochemistry, as demonstrated in an electrochemically assisted Friedländer reaction that operates under mild, reagent-free conditions. rsc.org Transition-metal catalysis, for instance using rhodium, also offers novel pathways for the regioselective synthesis of quinoline carboxylates through C–H bond activation. mdpi.com
The table below summarizes a comparison of traditional versus modern synthetic approaches.
| Feature | Traditional Methods (e.g., Doebner, Pfitzinger) | Modern Methods (e.g., MCRs, Green Catalysis) |
| Conditions | Often harsh (strong acids/bases, high temperatures) | Generally milder, reduced energy consumption |
| Efficiency | Can have moderate to low yields, multi-step processes | Higher yields, often one-pot procedures |
| Sustainability | Use of stoichiometric, often toxic reagents; solvent waste | Catalytic, use of recyclable catalysts, solvent-free options researchgate.netresearchgate.net |
| Reaction Time | Often several hours to days researchgate.net | Significantly reduced, sometimes minutes researchgate.net |
Future work will likely focus on refining these green methodologies, exploring novel catalytic systems, and developing continuous flow processes for the large-scale, sustainable production of Ethyl 6-methoxyquinoline-4-carboxylate and its analogs.
Rational Design and Synthesis of Functionally Tunable Derivatives
This compound is an ideal starting point for the rational design of derivatives with tailored biological or material properties. By systematically modifying the substituents on the quinoline ring, researchers can fine-tune the molecule's function.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, in the development of antimalarial drugs, derivatives of quinoline-4-carboxamides were synthesized and optimized to achieve low nanomolar potency by modifying substituents at various positions. nih.govresearchgate.net Similarly, research into anticoccidial and antiviral agents based on 4-hydroxyquinoline-3-carboxylates revealed that the nature, size, and position of alkoxy groups on the quinoline core radically alter the biological effect. google.com This highlights how subtle structural changes can lead to significant differences in activity.
The process of rational design often involves:
Target Identification: Identifying a specific biological target (e.g., an enzyme, receptor) or a desired material property (e.g., fluorescence wavelength).
Computational Modeling: Using computational tools to predict how modifications to the lead compound will affect its interaction with the target or its physical properties.
Synthetic Execution: Synthesizing a library of derivatives based on these predictions. For example, Suzuki coupling reactions are often employed to introduce diverse aryl groups onto the quinoline scaffold, expanding the chemical space for SAR studies. nih.gov
Functional Evaluation: Testing the synthesized derivatives for the desired activity, which feeds back into the design cycle.
This iterative process has successfully led to the discovery of potent and selective α2C-adrenoceptor antagonists, where a key finding was the absolute requirement for a substituent at the 3-position of the quinoline ring. acs.org Future efforts will leverage advances in artificial intelligence and machine learning to accelerate the design-synthesis-test cycle, enabling the more rapid discovery of functionally optimized derivatives.
In-depth Mechanistic Studies of Unexplored Reaction Pathways
While reactions like the Friedländer and Doebner-von Miller syntheses have been used for over a century, their detailed mechanisms are still subjects of investigation. researchgate.netwikipedia.org Understanding these pathways at a molecular level is critical for optimizing reaction conditions, controlling regioselectivity, and predicting the formation of side products.
The Friedländer synthesis, for example, is believed to proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration, or alternatively, via Schiff base formation followed by an intramolecular aldol reaction. researchgate.netwikipedia.org The exact sequence and rate-limiting step can depend on the specific substrates and catalysts used. researchgate.net Similarly, the mechanism of the Doebner-von Miller reaction is complex, with studies using carbon isotope labeling suggesting a fragmentation-recombination pathway that helps explain observed product distributions. wikipedia.orgnih.gov
Future research in this area will involve:
Advanced Spectroscopic Techniques: Using in-situ NMR and IR spectroscopy to monitor reaction intermediates and kinetics in real-time.
Computational Chemistry: Employing density functional theory (DFT) calculations to map potential energy surfaces, identify transition states, and elucidate the most favorable reaction pathways.
Isotopic Labeling Studies: Performing sophisticated experiments with isotopically labeled starting materials to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms. nih.gov
Investigating the mechanisms of newer synthetic methods, such as the electrochemically assisted Friedländer reaction, is also a key research direction. rsc.org Understanding the role of electrochemistry in promoting the reaction could lead to entirely new ways of forming heterocyclic systems. Unraveling these complex mechanisms will not only deepen fundamental chemical knowledge but also enable the rational development of more robust and selective synthetic protocols.
Expanding the Scope of Applications in Emerging Interdisciplinary Fields
The versatile structure of the quinoline scaffold has led to its application far beyond its traditional use in medicinal chemistry. Derivatives of this compound are becoming valuable tools in materials science, chemical biology, and diagnostics.
In the field of materials science , quinoline derivatives are prized for their unique photophysical properties. They form the basis of fluorescent materials used in:
Organic Light-Emitting Diodes (OLEDs): Metal complexes of quinoline derivatives can be tuned to emit light of various colors, making them useful in display technology. tandfonline.com
Chemosensors: The fluorescence of quinoline-based probes can change selectively in the presence of specific analytes. This has been used to develop sensors for detecting environmentally significant metal ions like Zn²⁺ and Al³⁺ at parts-per-billion levels, as well as nitroaromatic compounds, which are components of explosives. nanobioletters.comrsc.orgkoreascience.kr
In chemical biology and diagnostics , quinoline-based fluorescent probes are powerful tools for visualizing biological processes in real-time. Their applications include:
Bio-imaging: Specially designed quinoline probes have been developed for imaging lipid droplets in living cells and for detecting amyloid-beta aggregates associated with Alzheimer's disease. crimsonpublishers.com
Medical Diagnostics: A novel quinoline-based fluorescent probe, KSNP117, has been successfully used for mapping sentinel lymph nodes in animal models, demonstrating its potential as a biocompatible lymphatic tracer for surgical guidance. nih.gov
The table below highlights some of the emerging applications of quinoline derivatives.
| Field | Application | Example |
| Materials Science | Organic Electronics | Components for OLEDs and solar cells tandfonline.com |
| Environmental Sensing | Fluorescent probes for detecting heavy metals and explosives rsc.org | |
| Chemical Biology | Cellular Imaging | Probes for visualizing lipid droplets and Aβ aggregates crimsonpublishers.com |
| Medical Diagnostics | Surgical Guidance | Fluorescent tracers for sentinel lymph node mapping nih.gov |
| Catalysis | Quinoline-copper complexes that mimic catecholase enzyme activity mdpi.com |
Future research will continue to expand these applications, focusing on the development of next-generation probes with enhanced brightness, stability, and specificity for use in advanced diagnostics and smart materials.
Collaborative Research Opportunities in Chemical Biology and Materials Science
The increasing complexity and interdisciplinary nature of modern science create significant opportunities for collaboration centered around the quinoline scaffold. The synthesis of novel derivatives is no longer an end in itself but a starting point for exploration in partnership with experts from other fields.
In Chemical Biology: Synthetic chemists can collaborate with biologists and pharmacologists to:
Develop Novel Probes: Design and synthesize fluorescent probes for specific biological targets, enabling researchers to visualize and understand complex cellular pathways. The development of probes for bio-imaging of Aβ aggregates is a prime example of such a collaboration. crimsonpublishers.com
Investigate Mechanisms of Action: Create molecular tools to study how drugs, such as the antimalarial quinoline-4-carboxamides, interact with their biological targets, like translation elongation factor 2 (PfEF2). researchgate.net
Create Targeted Therapeutics: Synthesize conjugates of quinoline derivatives with other molecules (e.g., antibodies, peptides) to deliver them specifically to diseased cells or tissues.
In Materials Science: Collaborations between organic chemists and materials scientists or engineers are essential for:
Designing Smart Materials: Creating new quinoline-based sensors and integrating them into devices for environmental monitoring or medical diagnostics. nanobioletters.comrsc.org
Developing Advanced Electronics: Tuning the electronic and optical properties of quinoline derivatives for incorporation into next-generation OLEDs, solar cells, and other electronic components. tandfonline.com
Exploring Supramolecular Chemistry: Investigating how quinoline derivatives self-assemble and interact through non-covalent forces, such as halogen bonding, to create novel crystalline materials with unique properties. researchgate.net
These collaborations are synergistic. Biologists and materials scientists can identify critical needs and provide the context for application, while synthetic chemists provide the molecular tools and novel structures required to address these challenges. Such partnerships are crucial for translating fundamental chemical research into practical solutions for medicine, technology, and environmental science.
Q & A
Q. What are the common synthetic routes for Ethyl 6-methoxyquinoline-4-carboxylate?
The synthesis typically involves functionalization of quinoline precursors. For example, demethylation of methyl-protected intermediates using boron tribromide (BBr₃) in dichloromethane at 0°C to room temperature (yield: 82%) is a key step . Alternative routes may employ nucleophilic substitution or esterification under base-catalyzed conditions. Characterization via NMR, IR, and mass spectrometry is critical to confirm regiochemical outcomes .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H NMR : Identifies methoxy (-OCH₃) and ethyl ester (-COOEt) groups via characteristic shifts (δ 3.8–4.3 ppm for ester protons; δ 3.9 ppm for methoxy) .
- MS (Mass Spectrometry) : Confirms molecular weight (e.g., m/z 261 for [M+H]⁺) .
- IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches . Elemental analysis further validates purity .
Q. What are the primary research applications of this compound?
this compound serves as a precursor for bioactive quinoline derivatives. Its methoxy and ester groups enable modifications for antimicrobial, anticancer, or fluorescence-based probes .
Advanced Research Questions
Q. How can regioselectivity challenges during ethylation of quinoline derivatives be mitigated?
Regioselectivity in ethylation is influenced by steric and electronic factors. For example, optimizing reaction temperature (e.g., −20°C vs. ambient) and using bulky bases (e.g., LDA) can direct ethylation to the 4-position over the 2-position. Solvent polarity (e.g., THF vs. DMF) also modulates selectivity . Computational modeling (DFT) may predict reactive sites to guide experimental design .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in quinoline derivatives?
- SHELXL : Refines small-molecule structures against high-resolution data, addressing issues like twinning or disorder .
- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen bonding networks (e.g., quinoline ring puckering) . Ring puckering coordinates (Cremer-Pople parameters) quantify nonplanar conformations, aiding in polymorphism studies .
Q. How should contradictory biological activity data for quinoline derivatives be analyzed?
Discrepancies in antimicrobial assays may arise from impurities or assay conditions. Validate purity via HPLC (>95%) and standardize protocols (e.g., MIC testing in Mueller-Hinton broth). Compare structural analogs (e.g., hydroxyl vs. methoxy substitutions) to isolate functional group contributions .
Q. What strategies improve yield in large-scale synthesis of this compound?
- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions .
- Automated Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) isolates the product efficiently .
- In Situ Monitoring : ReactIR tracks intermediate formation to optimize reaction time .
Methodological Considerations
Q. How can computational tools predict reactivity trends in quinoline derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking screens potential bioactivity against target proteins (e.g., DNA gyrase for antimicrobial activity) .
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
